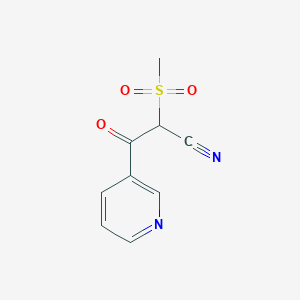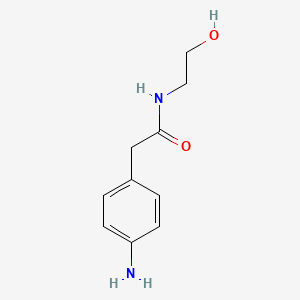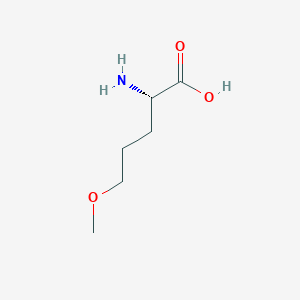![molecular formula C9H10IN3O B15274989 7-Ethyl-3-iodo-2-methyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one](/img/structure/B15274989.png)
7-Ethyl-3-iodo-2-methyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Ethyl-3-iodo-2-methyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Ethyl-3-iodo-2-methyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the pyrazole ring, which is then fused with a pyrimidine ring.
Ethylation and Methylation: The ethyl and methyl groups are introduced through alkylation reactions using appropriate alkyl halides under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of corresponding alcohols or ketones.
Reduction: Reduction reactions can target the iodine atom, replacing it with hydrogen or other substituents.
Substitution: The iodine atom can be substituted with various nucleophiles, such as amines, thiols, or alkoxides, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles such as sodium azide, thiourea, or alkoxides in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products
Oxidation: Formation of alcohols or ketones.
Reduction: Formation of deiodinated products.
Substitution: Formation of substituted pyrazolo[1,5-a]pyrimidines with various functional groups.
Scientific Research Applications
Chemistry
Fluorescent Probes: Pyrazolo[1,5-a]pyrimidines are used as fluorescent probes due to their tunable photophysical properties.
Kinase Inhibitors: These compounds have been studied as potential inhibitors of cyclin-dependent kinases, which are important targets in cancer therapy.
Biology and Medicine
Anticancer Agents: The compound and its derivatives have shown cytotoxic activities against various cancer cell lines, making them potential candidates for anticancer drugs.
Antimicrobial Agents: Some derivatives exhibit antimicrobial properties, useful in treating infections.
Industry
Mechanism of Action
The mechanism of action of 7-Ethyl-3-iodo-2-methyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one involves its interaction with specific molecular targets, such as kinases. The compound binds to the active site of the kinase, inhibiting its activity and thereby blocking the signaling pathways that promote cell proliferation and survival. This leads to cell cycle arrest and apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another class of kinase inhibitors with similar biological activities.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Known for their cytotoxic activities against cancer cell lines.
Uniqueness
7-Ethyl-3-iodo-2-methyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the iodine atom allows for further functionalization, making it a versatile scaffold for drug development and material science applications.
Properties
Molecular Formula |
C9H10IN3O |
|---|---|
Molecular Weight |
303.10 g/mol |
IUPAC Name |
7-ethyl-3-iodo-2-methyl-4H-pyrazolo[1,5-a]pyrimidin-5-one |
InChI |
InChI=1S/C9H10IN3O/c1-3-6-4-7(14)11-9-8(10)5(2)12-13(6)9/h4H,3H2,1-2H3,(H,11,14) |
InChI Key |
IYQFAZPSJKRWLQ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=O)NC2=C(C(=NN12)C)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-{[(3,5-Dimethylphenyl)methyl]amino}ethan-1-ol](/img/structure/B15274914.png)





![6-Methyl-2-[(methylamino)methyl]-3,4-dihydropyrimidin-4-one](/img/structure/B15274950.png)
![1-[(Dicyclopropylmethyl)amino]propan-2-ol](/img/structure/B15274961.png)


![N-[(4-chlorophenyl)methyl]thian-3-amine](/img/structure/B15274986.png)

